N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-8,13,21H,9H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKUFFXGZNQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that belongs to a class of indole derivatives known for their diverse biological activities. This compound integrates an indole moiety and an oxalamide functional group, which are significant in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3, with a molecular weight of 365.4 g/mol. The structure features an indole ring, a hydroxyl group, and an isoxazole moiety, contributing to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2034527-32-5 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound has been shown to act as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor, which is involved in mood regulation and anxiety responses. The binding affinity to these receptors suggests its potential use in treating neurological disorders such as depression and anxiety.
Key Mechanisms:
- Receptor Binding : The indole structure allows for π-π stacking interactions with aromatic residues in the receptor binding sites.
- Signal Modulation : Once bound, it can modulate neurotransmitter release, influencing various physiological processes.
- Enzyme Interaction : The oxalamide group may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have highlighted the potential anticancer properties of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in various research articles. For instance, derivatives containing the indole scaffold have shown efficacy against breast cancer cell lines by inhibiting cell proliferation and inducing programmed cell death.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Research has demonstrated that similar oxalamide derivatives possess significant antibacterial effects, suggesting that this compound may follow suit.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound's structural features suggest it could inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Serotonin Receptor Agonists :
-
Anticancer Research :
- Research published in Cancer Letters reported that indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, providing evidence for their use as lead compounds in drug development .
- Antimicrobial Studies :
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide serves as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance its binding affinity to biological targets. Compounds with similar structures have shown promising results in binding to various receptors, suggesting potential applications in drug development.
Cancer Research
Preliminary studies indicate that this compound may possess anti-cancer properties. Research has focused on its ability to affect cellular signaling pathways involved in tumor growth. For instance, compounds with indole and oxalamide structures have been evaluated for their cytotoxic effects against various human tumor cell lines. Notably, studies have reported IC50 values indicating significant inhibition of cancer cell proliferation, particularly in ovarian and prostate cancer models.
Neuropharmacology
The structural similarity of this compound to neurotransmitters suggests potential applications in treating neuropsychiatric disorders. It has been identified as a receptor agonist targeting serotonin receptors, which are implicated in mood regulation and anxiety responses. The mechanism of action involves binding to specific receptor sites, leading to modulation of neurotransmitter release and influencing various physiological processes.
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Formation of the Indole Moiety : The indole ring can be synthesized through methods such as the Fischer indole synthesis.
- Introduction of Hydroxyethyl Group : This is achieved via nucleophilic substitution reactions.
- Attachment of the Isoxazole Group : Final acylation steps involve using isoxazole derivatives.
Industrial production may optimize these synthetic routes to enhance yield and purity through advanced purification techniques like chromatography.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:
- Antitumor Activity : A study evaluated the compound's efficacy against multiple human tumor cell lines, demonstrating significant selectivity against renal cancer cells with low IC50 values.
- Neuropharmacological Effects : Research indicated that similar compounds could modulate serotonin receptor activity, suggesting potential for treating anxiety disorders.
- Mechanistic Studies : Investigations into the compound's interaction with target proteins revealed that it could inhibit specific enzymes involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be controlled to improve yield?
- Answer : The synthesis involves multi-step reactions, typically starting with the coupling of hydroxyethyl-indole and isoxazole precursors via oxalamide bond formation. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., indole activation) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Pilot studies on analogous compounds report yields of 30–50%; increasing equivalents of activated intermediates and inert atmospheres can improve efficiency .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR : - and -NMR confirm regiochemistry of the indole and isoxazole moieties (e.g., indole C-5 substitution at δ 7.2–7.4 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity; retention times vary by ~12–14 minutes .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~383.14 g/mol) .
Advanced Research Questions
Q. How do stereochemical and electronic factors influence the compound’s biological activity?
- Answer :
- Stereochemistry : The hydroxyethyl group’s configuration (R/S) affects binding to targets like kinases or GPCRs. Computational docking (AutoDock Vina) predicts a 2.5-fold difference in binding affinity between enantiomers .
- Electronic effects : The isoxazole ring’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, critical for interactions with catalytic residues in enzymes (e.g., COX-2 inhibition) .
- SAR studies : Analogues with bulkier indole substituents show reduced activity, suggesting steric hindrance at the binding site .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across similar oxalamides?
- Answer : Contradictions often arise from:
- Reaction scalability : Bench-scale (1–5 g) vs. milligram-scale syntheses may differ in mixing efficiency, impacting yields .
- Biological assay variability : Standardize protocols (e.g., IC50 measurements using ATP-coupled kinase assays) to minimize discrepancies .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
Q. Can computational modeling predict this compound’s metabolic stability or toxicity?
- Answer : Yes. Tools like SwissADME predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
